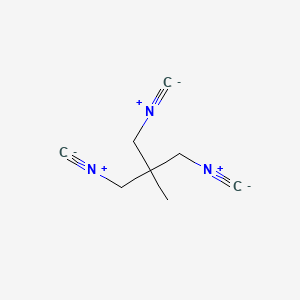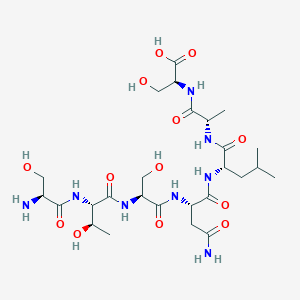![molecular formula C25H20N2O B14274792 (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone CAS No. 136951-65-0](/img/structure/B14274792.png)
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diaminobenzene with 4-(4-phenylphenyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Diaminophenyl)-phenyl-methanone
- (3,5-Diaminophenyl)-[4-(4-methylphenyl)phenyl]methanone
Uniqueness
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is unique due to its specific arrangement of aromatic rings and amino groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
136951-65-0 |
|---|---|
Fórmula molecular |
C25H20N2O |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(3,5-diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone |
InChI |
InChI=1S/C25H20N2O/c26-23-14-22(15-24(27)16-23)25(28)21-12-10-20(11-13-21)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16H,26-27H2 |
Clave InChI |
NKOSLKLDRLLJGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


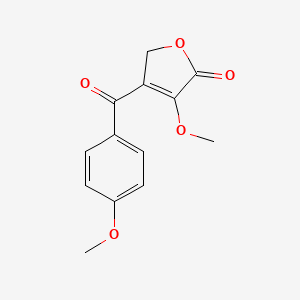
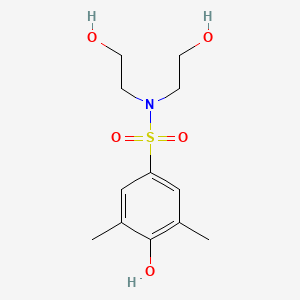
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

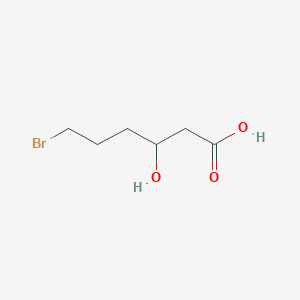
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
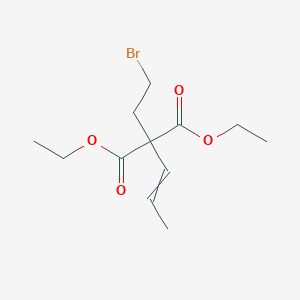
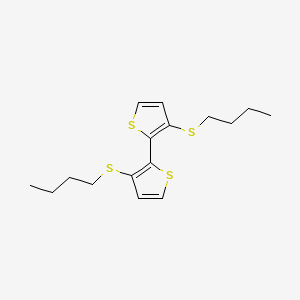
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
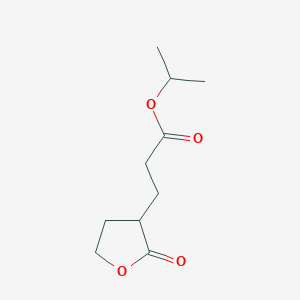
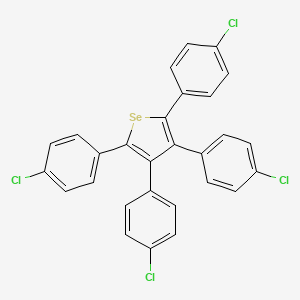
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
